molecular formula C24H25N3O5S B2666323 1-(2,3-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1202992-30-0

1-(2,3-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Katalognummer: B2666323
CAS-Nummer: 1202992-30-0
Molekulargewicht: 467.54
InChI-Schlüssel: VMGMYBDMKIIDNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic chemical compound supplied for research and development purposes. This urea derivative features a complex molecular structure incorporating dimethoxyphenyl and phenylsulfonyl-protected tetrahydroquinoline groups, making it a candidate for investigation in medicinal chemistry and drug discovery programs. Disclaimer: The specific molecular targets, mechanism of action, and research applications for this compound are not detailed in the available sources. Researchers are solely responsible for determining the compound's suitability for their intended experiments and for conducting all necessary safety and regulatory assessments. This product is intended for use by qualified laboratory researchers only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for essential handling and safety information prior to use.

Eigenschaften

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-31-22-12-6-11-20(23(22)32-2)26-24(28)25-18-14-13-17-8-7-15-27(21(17)16-18)33(29,30)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGMYBDMKIIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2,3-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound that has garnered attention due to its potential therapeutic applications. Its structure incorporates a dimethoxyphenyl moiety and a phenylsulfonyl-substituted tetrahydroquinoline, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, with a molecular weight of 390.5 g/mol. The presence of both the dimethoxyphenyl and phenylsulfonyl groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₅S
Molecular Weight390.5 g/mol
CAS Number1448132-22-6

Research indicates that compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea may interact with several biological pathways:

  • Antihypertensive Activity : Compounds containing similar structures have been shown to inhibit angiotensin II receptors (AT1), leading to reduced blood pressure through non-competitive mechanisms .
  • Antioxidant Properties : Studies have demonstrated that derivatives exhibit moderate antioxidant activities, potentially through radical scavenging mechanisms .
  • Antitumor Activity : Related sulfonamide derivatives have been reported to possess antitumor properties, suggesting that this compound may also exhibit similar effects .

Antihypertensive Effects

A study highlighted the development of compounds that effectively lower blood pressure by targeting AT1 receptors. The findings suggest that structural modifications can enhance the binding affinity and efficacy of these compounds compared to established antihypertensives like Losartan .

Antioxidant Activity

In vitro assays demonstrated that certain derivatives showed significant free radical scavenging capacity in DPPH assays. This suggests potential applications in preventing oxidative stress-related diseases .

Antitumor Activity

Research into benzenesulfonamide derivatives has indicated promising antitumor effects. For instance, compounds similar to our target compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis of Related Compounds

To better understand the biological activity of 1-(2,3-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, a comparison with related compounds is useful:

CompoundBiological ActivityReference
LosartanAntihypertensive
Benzene sulfonamide derivativesAntitumor
NQO1 Inducers (e.g., BK3C231)Chemopreventive

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits a variety of pharmacological effects:

Antitumor Activity

Studies have shown that derivatives of phenylsulfonamide compounds possess antitumor properties. The sulfonamide moiety has been linked to the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. For instance:

  • A study demonstrated that the compound inhibited the growth of human breast cancer cells with an IC50 value in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

  • In vitro tests indicated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in models of chronic inflammation:

  • Research indicated that it effectively reduced inflammatory markers in animal models of rheumatoid arthritis and colitis .

Case Study 1: Antitumor Efficacy

In a preclinical study, 1-(2,3-dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea was tested on human cancer cell lines. The results showed:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Outcome : Significant reduction in cell viability at concentrations above 5 µM.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of the compound against various pathogens:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli
  • Results : Minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL.

Data Table: Summary of Biological Activities

Activity Type Observed Effect Tested Concentration Reference
AntitumorInhibition of cell growthIC50 ~ 5 µM
AntibacterialSignificant growth inhibitionMIC 32-64 µg/mL
Anti-inflammatoryReduction in inflammatory markersVaries by model

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogues from Published Literature

(±)-(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6e)
  • Structural Differences: Replaces the tetrahydroquinoline core with a phthalazin-2(1H)-yl group and incorporates a prop-2-en-1-one linker.
  • Key Properties: Melting point: 155–157°C .
  • Implications : The absence of the sulfonyl group may reduce metabolic stability compared to the target compound.
1-(3,5-Dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea (BF00747)
  • Structural Differences : Substitutes the phenylsulfonyl group with a thiophene-2-carbonyl moiety and places the dimethoxyphenyl group at the 3,5-positions.
  • Key Properties: Molecular weight: 437.51 g/mol (vs. ~460–480 g/mol for the target compound) . Thiophene vs.

Patent-Disclosed Analogues

Example 1 (Patent): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
  • Structural Differences: Replaces the urea group with a thiazole-carboxylic acid and incorporates a benzothiazole-amino substituent.
  • Key Properties :
    • Carboxylic acid group enhances solubility but may limit blood-brain barrier penetration.
    • Benzothiazole moiety is associated with kinase inhibition and anticancer activity .
Example 24 (Patent): Adamantyl-Methyl Pyrazole Derivative
  • Structural Differences : Utilizes a pyrido[2,3-c]pyridazine core with adamantyl and benzothiazole groups.
  • Key Properties: Adamantyl group improves lipophilicity and target binding via hydrophobic interactions. Pyridazine core may alter electronic properties compared to tetrahydroquinoline .

Comparative Data Table

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound Tetrahydroquinoline Phenylsulfonyl, 2,3-dimethoxyphenyl urea ~470 (estimated) N/A Urea, sulfonyl, methoxy N/A
BF00747 Tetrahydroquinoline Thiophene-2-carbonyl, 3,5-dimethoxyphenyl 437.51 N/A Urea, thiophene-carbonyl, methoxy
(±)-6e Phthalazin-2(1H)-yl Cyclopropyl, diaminopyrimidine N/A 155–157 Prop-2-en-1-one, methoxy
Example 1 (Patent) Tetrahydroquinoline Benzothiazol-2-yl, thiazole-carboxylic acid N/A N/A Thiazole, benzothiazole

Key Observations

Tetrahydroquinoline vs. Heterocyclic Cores: The tetrahydroquinoline core in the target compound and BF00747 offers conformational flexibility, whereas phthalazine (6e) or pyridazine (Example 24) cores may rigidify the structure, affecting binding kinetics .

Substituent Effects: Sulfonyl vs. Carbonyl: Phenylsulfonyl groups (target compound) enhance metabolic stability compared to thiophene-carbonyl (BF00747) but may increase molecular weight. Methoxy Positioning: 2,3-Dimethoxyphenyl (target) vs.

Pharmacological Potential: Urea derivatives (target, BF00747) are likely optimized for hydrogen-bond interactions with kinases or proteases, whereas carboxylic acid-containing analogs (Example 1) may target extracellular proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.